molecular formula C8H10FN3 B7868377 1-(5-Fluoro-2-methylphenyl)guanidine

1-(5-Fluoro-2-methylphenyl)guanidine

Cat. No.: B7868377
M. Wt: 167.18 g/mol
InChI Key: IWICFTQITCIWQG-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)guanidine is a chemical compound characterized by its unique structure, which includes a fluorine atom and a methyl group attached to a phenyl ring, further connected to a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-methylphenyl)guanidine can be synthesized through several synthetic routes. One common method involves the reaction of 5-fluoro-2-methylphenyl isocyanate with guanidine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is conducted at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-methylphenyl)guanidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted guanidines or phenyl derivatives.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)guanidine has found applications in several scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Fluoro-2-methylphenyl)guanidine exerts its effects involves its interaction with molecular targets and pathways. The guanidine group, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological activity. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or industrial processes.

Comparison with Similar Compounds

  • 1-(4-Fluoro-2-methylphenyl)guanidine

  • 1-(3-Fluoro-2-methylphenyl)guanidine

  • 1-(2-Fluoro-3-methylphenyl)guanidine

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Properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWICFTQITCIWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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